molecular formula C63H96Cl2N18O13S B1608891 H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2 CAS No. 73646-81-8

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2

Cat. No. B1608891
CAS RN: 73646-81-8
M. Wt: 1416.5 g/mol
InChI Key: MYEKEWTXCRYGCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2 is a useful research compound. Its molecular formula is C63H96Cl2N18O13S and its molecular weight is 1416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical Enzyme Studies

Research on peptides similar to the query has contributed to understanding the biochemical properties and mechanisms of enzymes, particularly those involved in peptide cleavage and modification. For instance, a study on the cleavage of substance P, a neuropeptide with a somewhat similar composition, by a post-proline cleaving enzyme from bovine brain, elucidates the enzymatic activity on neuropeptides and its implications for neurotransmitter regulation and enzymatic specificity (Blumberg et al., 1980).

Neuropharmacology and Pain Management

Investigations into peptides with structures akin to the query peptide have advanced the understanding of neuropharmacology, especially in areas like pain management and the modulation of neurotransmitter activity. For example, peptides derived from substance P have been shown to interact with specific receptors, influencing pain perception and offering insights into new analgesic targets (Yang et al., 1985).

Immune Response and Disease Research

Peptides play a crucial role in modulating immune responses and in the development of therapeutic approaches for various diseases. Research on synthetic peptides corresponding to segments of virus proteins, such as the human T-lymphotropic virus, helps in understanding viral infectivity and in developing diagnostic tools (Wang et al., 1986).

properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H96Cl2N18O13S/c1-35(2)31-45(57(91)76-41(53(70)87)25-30-97-3)75-52(86)34-74-54(88)46(32-36-13-17-38(64)18-14-36)80-58(92)47(33-37-15-19-39(65)20-16-37)81-56(90)42(21-23-50(68)84)77-55(89)43(22-24-51(69)85)78-59(93)49-12-8-29-83(49)62(96)44(10-4-5-26-66)79-60(94)48-11-7-28-82(48)61(95)40(67)9-6-27-73-63(71)72/h13-20,35,40-49H,4-12,21-34,66-67H2,1-3H3,(H2,68,84)(H2,69,85)(H2,70,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,71,72,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKEWTXCRYGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H96Cl2N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391004
Record name AGN-PC-0KRPME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

CAS RN

73646-81-8
Record name AGN-PC-0KRPME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 2
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 3
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 4
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 5
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2
Reactant of Route 6
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe(4-Cl)-DL-Phe(4-Cl)-Gly-DL-Leu-DL-Met-NH2

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